molecular formula C15H14N2O3 B13129472 1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione CAS No. 62025-05-2

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione

Cat. No.: B13129472
CAS No.: 62025-05-2
M. Wt: 270.28 g/mol
InChI Key: OKPPPOUFOFMZNM-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two amino groups, a hydroxymethyl group, and a dihydroanthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione can be achieved through several methods. One common approach involves the reduction of 1,4-dinitro-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione using hydrogenation catalysts. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, its planar structure allows it to intercalate into DNA, disrupting the DNA structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2-methoxyanthraquinone
  • 1-Amino-2-methoxy-4-hydroxyanthraquinone
  • 1,4-Diamino-2,3-anthraquinone-dicarboximides

Uniqueness

1,4-Diamino-2-(hydroxymethyl)-2,3-dihydroanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its solubility and reactivity compared to other anthraquinone derivatives .

Properties

CAS No.

62025-05-2

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-(hydroxymethyl)-1,4-diimino-2,3-dihydroanthracene-9,10-diol

InChI

InChI=1S/C15H14N2O3/c16-10-5-7(6-18)13(17)12-11(10)14(19)8-3-1-2-4-9(8)15(12)20/h1-4,7,16-20H,5-6H2

InChI Key

OKPPPOUFOFMZNM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O)CO

Origin of Product

United States

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